Acotiamide hydrochloride hydrate
Overview
Description
Acotiamide hydrochloride hydrate, also known as Acotiamide, is a medication used for the treatment of functional dyspepsia . It helps to relieve symptoms like bloating after a meal, pain/discomfort in the upper abdomen, and early satiety .
Synthesis Analysis
The synthetic method of Acotiamide hydrochloride hydrate involves several steps . The synthetic route includes protecting the hydroxyl at the ortho position of the carboxyl in a compound, subjecting it to acylating chlorination, and then undergoing condensation with another compound. This process is repeated with different compounds until the final product, Acotiamide hydrochloride hydrate, is obtained .Molecular Structure Analysis
Eight crystal structures of Acotiamide hydrochloride were elucidated via single-crystal X-ray diffraction (SCXRD) with water, methanol, ethanol, and n-propanol . The formation of distinct hydrates and solvates was influenced by two factors: water content and solvent type .Chemical Reactions Analysis
Acotiamide hydrochloride hydrate is a novel selective acetylcholinesterase (AChE) inhibitor . It enhances acetylcholine, an important neurotransmitter that regulates gastrointestinal motility . By inhibiting the degradation of acetylcholine, Acotiamide improves impaired gastric motility and delayed gastric emptying .Physical And Chemical Properties Analysis
Acotiamide hydrochloride hydrate has a molecular weight of 541.06 and a chemical formula of C21H30N4O5S•HCl•3H2O . Its melting point is 193-195°C .Scientific Research Applications
Detrusor Underactivity Treatment
- Study: "A pilot study of acotiamide hydrochloride hydrate in patients with detrusor underactivity" investigated its efficacy in patients with underactive bladders. The study demonstrated a significant reduction in post-void residual urinary volume, suggesting potential clinical efficacy in treating underactive bladders (Sugimoto et al., 2015).
Influence on Sex Hormones
- Study: "A study on the influence of acotiamide hydrochloride hydrate on sex hormones" examined its effects on estrogen, a key factor in the development of endometrial adenocarcinoma. The study concluded that acotiamide hydrochloride hydrate does not pose a risk of causing an imbalance in the sex hormone environment in female rats (Kuroda et al., 2016).
Gastrointestinal Motor Activity
- Study: "Acotiamide, a new orally active acetylcholinesterase inhibitor, stimulates gastrointestinal motor activity in conscious dogs" observed the prokinetic effects of acotiamide on gastrointestinal activity. This study highlighted its potential mechanism of action through acetylcholinesterase inhibition (Nagahama et al., 2012).
Gastric Motility and Stress Regulation
- Study: "Acotiamide (Z‐338) as a possible candidate for the treatment of functional dyspepsia" discussed its role as a gastrointestinal motility modulator and stress regulator. The study emphasized its selective effects on impaired gastric emptying and feeding behavior in stress-induced models (Suzuki & Hibi, 2010).
Uterine Carcinogenicity Concerns
- Study: "The concern for uterine carcinogenesis in safety assessments for a new pharmaceutical" evaluated the potential carcinogenic effects of acotiamide hydrochloride hydrate, particularly regarding uterine cancer. The study found no estrogen-dominant hormonal imbalance or initiation activity related to uterine cancer (Kuroda et al., 2015).
Interaction with Pepsin and Human Serum Albumin
- Studies: "Probing the Interaction between Acotiamide Hydrochloride and Pepsin" and "Characterization of the interaction between acotiamide hydrochloride and human serum albumin" explored the molecular interactions of acotiamide with pepsin and human serum albumin. These studies provide insights into its pharmacokinetics and potential interactions at a molecular level (He et al., 2016); (He et al., 2016).
properties
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;trihydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O5S.ClH.3H2O/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;;;;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H;3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTDXIXCQCFGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37ClN4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acotiamide hydrochloride hydrate | |
CAS RN |
773092-05-0 | |
Record name | Acotiamide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773092050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACOTIAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMW7447A9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.